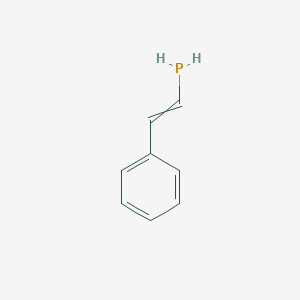
(2-Phenylethenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylethenyl)phosphane is an organophosphorus compound with the molecular formula C8H9P It is characterized by the presence of a phenylethenyl group attached to a phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethenyl)phosphane typically involves the reaction of phenylethylene with phosphane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylethylene is reacted with a phosphane precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the phenylethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.
Aplicaciones Científicas De Investigación
(2-Phenylethenyl)phosphane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Phenylethenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. It can act as a ligand, forming complexes with metal ions and influencing their reactivity. The phenylethenyl group provides additional stability and reactivity, allowing the compound to participate in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphane: Similar in structure but lacks the phenylethenyl group.
Triphenylphosphane: Contains three phenyl groups attached to the phosphane moiety.
Phenylphosphane: Contains a single phenyl group attached to the phosphane moiety.
Uniqueness
(2-Phenylethenyl)phosphane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other phosphane derivatives may not be suitable .
Propiedades
Número CAS |
65094-30-6 |
|---|---|
Fórmula molecular |
C8H9P |
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
2-phenylethenylphosphane |
InChI |
InChI=1S/C8H9P/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
Clave InChI |
KGXCHACLIFYNOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


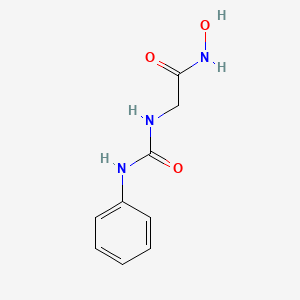
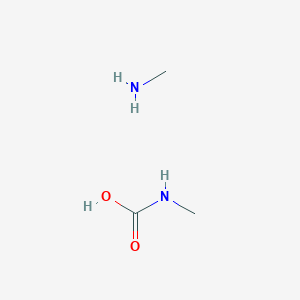
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)

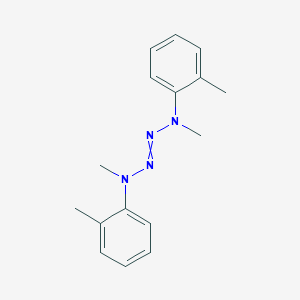
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
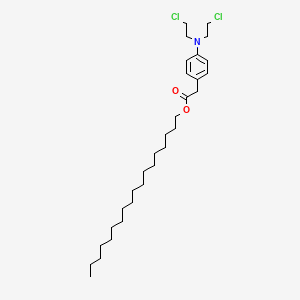

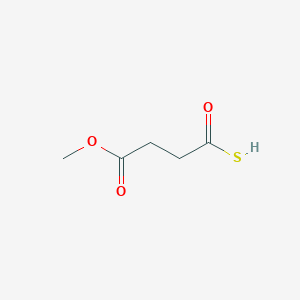

![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
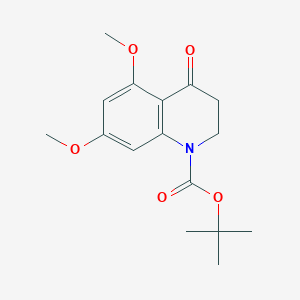
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)

